molecular formula C17H18N6OS B2989392 1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone CAS No. 868968-34-7

1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone

Cat. No. B2989392
CAS RN: 868968-34-7
M. Wt: 354.43
InChI Key: LPLCHLILDCTRFN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a pyridine ring, a triazole ring, and a pyridazine ring. These structures are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecule contains several heterocyclic rings which are likely to influence its reactivity and interactions with other molecules. The presence of nitrogen in these rings may allow for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Bioactivity

1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone and its derivatives have been synthesized and explored for various bioactivities. Research has demonstrated that some sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties exhibit antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Development of Androgen Receptor Downregulators

Modifications of the piperazine nitrogen atom and the triazolopyridazine moiety in related compounds have led to the development of small-molecule androgen receptor downregulators like AZD3514. This compound is being evaluated in clinical trials for treating advanced prostate cancer (Bradbury et al., 2013).

Cytotoxicity and Binding Analysis

A compound synthesized using a click chemistry approach with 1-piperidin-1-yl ethanone as a starting material underwent cytotoxicity evaluation and binding analysis with human serum albumin. This study aimed to understand the pharmacokinetics for further biological applications (Govindhan et al., 2017).

Genotoxicity Studies

Investigations into the genotoxicity of similar compounds, including piperazin-1-yl-triazolopyridazine derivatives, have been conducted. These studies aim to understand the bioactivation pathways leading to mutagenicity and how modifications to the piperazine ring can mitigate these risks (Gunduz et al., 2018).

Antihistaminic Activity

Derivatives with cyclic amines, including piperidine and piperazine, have shown antihistaminic activity and inhibitory effects on eosinophil infiltration. These compounds are being explored for potential therapeutic applications in conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Mechanism of Action

Future Directions

Given the biological activity of similar compounds, this molecule could be a potential candidate for further study in drug discovery and development .

properties

IUPAC Name

1-piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-16(22-9-2-1-3-10-22)12-25-15-7-6-14-19-20-17(23(14)21-15)13-5-4-8-18-11-13/h4-8,11H,1-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLCHLILDCTRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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